Mass Spectrometric Resolution: Baseline Separation of Oxaceprol-d3 from Endogenous Analyte
Oxaceprol-d3 is specifically designed with a +3 Da mass shift to ensure it is completely resolved from the unlabeled Oxaceprol analyte in a mass spectrometer, eliminating any potential for signal cross-talk. This is a critical, non-negotiable requirement for an internal standard in quantitative MS [1].
| Evidence Dimension | Molecular Weight (Monoisotopic) |
|---|---|
| Target Compound Data | 176.19 g/mol |
| Comparator Or Baseline | Unlabeled Oxaceprol: 173.17 g/mol |
| Quantified Difference | +3 Da mass shift |
| Conditions | Calculated from chemical formula C7H8D3NO4 vs. C7H11NO4 [2]. |
Why This Matters
This mass difference ensures the MS detector can separately quantify the internal standard and the analyte, enabling accurate ratio-based calculations that are foundational to isotope dilution methods.
- [1] Jemal M, Xia YQ. LC-MS Development strategies for quantitative bioanalysis. Curr Drug Metab. 2006 Aug;7(5):491-502. View Source
- [2] Oxaceprol-d3 (N-Acetyl-L-hydroxyproline-d3) | Stable Isotope | MedChemExpress. Product Cat. No. HY-W012751S. View Source
